

An In-depth Technical Guide to Heptyl 7-bromoheptanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptyl 7-bromoheptanoate*

Cat. No.: *B15549044*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of **heptyl 7-bromoheptanoate**. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and actionable experimental insights.

Chemical Structure and Identification

Heptyl 7-bromoheptanoate is a fatty acid ester, specifically the heptyl ester of 7-bromoheptanoic acid. It is characterized by a fourteen-carbon chain with a bromine atom at the seventh position and an ester functional group. This bifunctional nature makes it a useful intermediate in organic synthesis, particularly in the development of novel drug delivery systems and other specialized chemical entities.

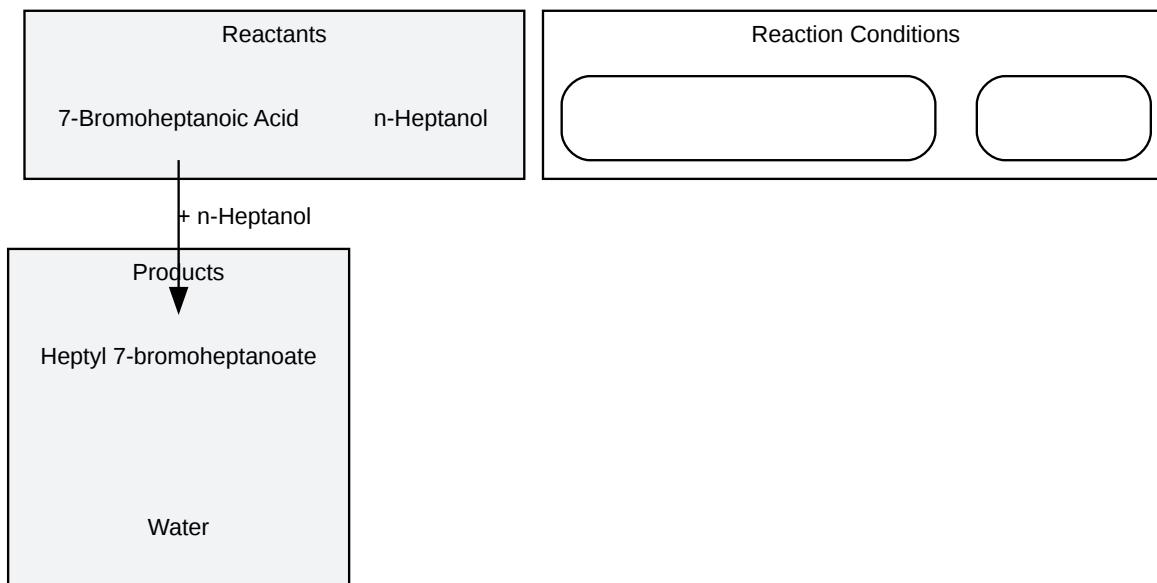
Table 1: Structural and Identification Data

Identifier	Value
IUPAC Name	heptyl 7-bromoheptanoate
Molecular Formula	C ₁₄ H ₂₇ BrO ₂ [1]
Molecular Weight	307.27 g/mol
Canonical SMILES	CCCCCCCCOC(=O)CCCCCCBr [1]
CAS Number	3034992-68-9 [1]

Physicochemical Properties

Precise experimental data for the physicochemical properties of **heptyl 7-bromoheptanoate** are not readily available in published literature. The following table summarizes key predicted properties based on computational models, alongside available data for the closely related ethyl 7-bromoheptanoate for comparative purposes.

Table 2: Physicochemical Properties


Property	Heptyl 7-bromoheptanoate (Predicted)	Ethyl 7-bromoheptanoate (Experimental)
Boiling Point	~330-350 °C at 760 mmHg	112 °C at 5 mmHg
Melting Point	Not available	Not available
Density	~1.1 g/cm ³	1.217 g/mL at 25 °C
Solubility	Predicted to be soluble in nonpolar organic solvents.	Soluble in many organic solvents.
Refractive Index	~1.46	1.459 at 20 °C

Note: The properties for **heptyl 7-bromoheptanoate** are estimations and should be confirmed by experimental analysis.

Synthesis of Heptyl 7-bromoheptanoate

A common and effective method for the synthesis of **heptyl 7-bromoheptanoate** is the Fischer esterification of 7-bromoheptanoic acid with n-heptanol in the presence of an acid catalyst.

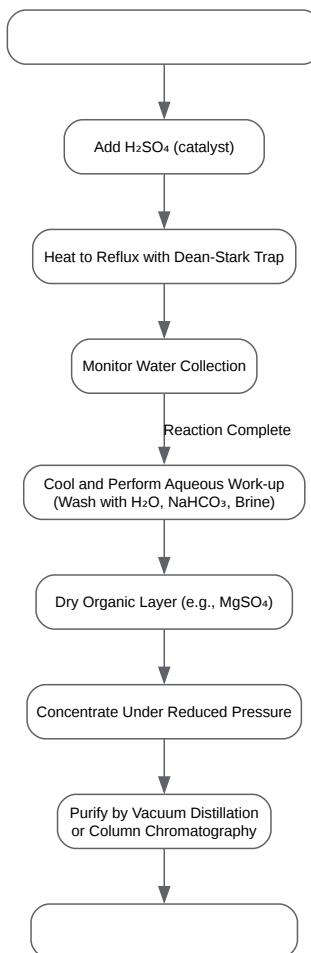
General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of 7-Bromoheptanoic Acid.

Detailed Experimental Protocol

Materials:


- 7-bromoheptanoic acid
- n-heptanol (at least 3 equivalents)
- Concentrated sulfuric acid (catalytic amount)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 7-bromoheptanoic acid, n-heptanol, and toluene.
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
- Reaction Completion and Work-up: Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), allow the mixture to cool to room temperature.
- Quenching and Extraction: Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess n-heptanol.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **heptyl 7-bromoheptanoate**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow.

Applications in Research and Drug Development

Heptyl 7-bromoheptanoate serves as a versatile building block in the synthesis of more complex molecules. Its utility is primarily derived from its two reactive sites: the ester, which can be hydrolyzed, and the terminal bromide, which is a good leaving group for nucleophilic substitution reactions. A notable application is in the field of drug delivery, where it can be used in the synthesis of lipids and other carrier molecules.

Safety and Handling

As with any bromoalkane, **heptyl 7-bromoheptanoate** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of **heptyl 7-bromoheptanoate**. For specific applications, further research and experimental validation are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Heptyl 7-bromoheptanoate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15549044#heptyl-7-bromoheptanoate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com